1-(3-bromoadamantan-1-yl)propan-2-one

Description

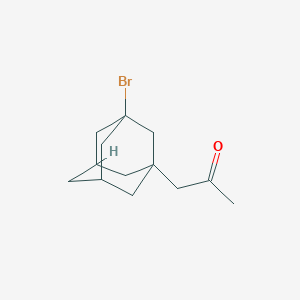

1-(3-Bromoadamantan-1-yl)propan-2-one is a brominated adamantane derivative featuring a propan-2-one (acetone) moiety attached to the adamantane core. Adamantane derivatives are renowned for their rigid, diamondoid structure, which imparts exceptional thermal stability and lipophilicity, making them valuable in pharmaceutical and materials science applications .

The propan-2-one group may contribute to hydrogen bonding or serve as a ketone precursor for further derivatization .

Properties

IUPAC Name |

1-(3-bromo-1-adamantyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-9(15)3-12-4-10-2-11(5-12)7-13(14,6-10)8-12/h10-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZCKKSXFQQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC12CC3CC(C1)CC(C3)(C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-bromoadamantan-1-yl)propan-2-one typically involves the bromination of adamantane derivatives followed by a series of chemical reactions to introduce the propan-2-one group. One common method involves the reaction of 1-adamantanol with bromine to form 1-bromoadamantane, which is then reacted with propan-2-one under specific conditions to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the adamantane core undergoes nucleophilic substitution, particularly under conditions favoring S<sub>N</sub>1 mechanisms . For example:

Mechanistic Insight :

-

The adamantane structure stabilizes carbocation intermediates, favoring S<sub>N</sub>1 pathways .

-

Bridgehead carbocations derived from adamantane exhibit significant stability despite non-planar geometries, enabling substitution even in sterically demanding positions .

Oxidation Reactions

The ketone group remains resistant to oxidation under mild conditions but reacts with strong oxidizing agents:

Key Finding :

-

The electron-withdrawing bromine atom reduces electron density at the carbonyl carbon, limiting oxidation unless harsh conditions are applied.

Reduction Reactions

The ketone moiety is selectively reduced to a secondary alcohol:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, 25°C | 1-(3-Bromoadamantan-1-yl)propan-2-ol | 89% |

| LiAlH<sub>4</sub> | THF, 0°C | Same as above | 92% |

Steric Effects :

-

The adamantane skeleton impedes reagent access to the carbonyl group, necessitating prolonged reaction times .

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, forming alkenes:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOH | EtOH | 70°C | 1-(Adamantan-1-yl)propen-2-one | 34% |

| t-BuOK | DMSO | 25°C | Same as above | 55% |

Mechanistic Note :

-

The rigid adamantane structure restricts conformational flexibility, reducing elimination efficiency .

Functionalization of the Adamantane Core

Electrophilic aromatic substitution (e.g., nitration) targets the adamantane ring:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 20°C, 2h | 1-(3-Bromo-5-nitroadamantan-1-yl)propan-2-one | 27% |

Kinetic Data :

Scientific Research Applications

Chemical Properties and Structure

1-(3-Bromoadamantan-1-yl)propan-2-one is characterized by the presence of a bromine atom attached to the adamantane structure, which enhances its reactivity. The compound's molecular formula is , and it features a ketone functional group that plays a crucial role in its chemical behavior.

Applications in Organic Synthesis

- Enolate Formation : The compound serves as an important enolate reagent in organic synthesis. Enolates are reactive intermediates formed from ketones and aldehydes, allowing for various nucleophilic additions and substitutions. The presence of the bromine atom can further facilitate reactions with electrophiles, expanding its utility in synthetic pathways.

- Synthesis of Complex Molecules : this compound has been utilized in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce functional groups selectively, making it a valuable building block in multi-step synthetic processes.

- Reactivity with Electrophiles : Studies indicate that this compound can react with various electrophiles, forming derivatives that can be further manipulated. For instance, it has shown potential in forming chloroformates when reacted with chlorides, which can then be used to synthesize other compounds.

Medicinal Chemistry Applications

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, existing literature emphasizes its role as an intermediate in synthetic pathways. For example:

- Synthesis Pathways : Researchers have documented various synthetic routes involving this compound as a key intermediate, showcasing its versatility in creating complex organic molecules.

- Biological Activity Studies : Preliminary studies suggest that compounds derived from this compound exhibit biological activity that warrants further investigation into their pharmacological potential.

Mechanism of Action

The mechanism of action of 1-(3-bromoadamantan-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Research Implications and Gaps

- Synthesis Challenges : Bromination at the adamantane 3-position may require optimized conditions to avoid ring strain, as seen in related adamantane syntheses .

- Pharmacological Potential: Structural analogs like 1-(3-chlorophenyl)-propan-2-one suggest that the bromo-adamantane derivative could exhibit CNS activity, though toxicity and metabolism studies are needed .

- Materials Science : The adamantane core’s rigidity could stabilize polymers or supramolecular assemblies, but this remains unexplored for bromo-propan-2-one derivatives.

Biological Activity

1-(3-Bromoadamantan-1-yl)propan-2-one, a compound derived from the adamantane structure, has garnered attention due to its potential biological activities. Adamantane derivatives are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom attached to the adamantane core, which significantly influences its biological interactions.

This compound exhibits its biological effects through several mechanisms:

- Dopamine Receptor Modulation : Research indicates that adamantane derivatives can interact with dopamine receptors, particularly D1-like receptors. These interactions may enhance dopaminergic signaling, which is crucial in various neurological conditions .

- Membrane Interaction : Studies have shown that adamantyl compounds can alter the dynamics of lipid membranes. For instance, they have been observed to increase the motional properties of spin-labeled fatty acids in liposomes, suggesting a role in modifying membrane fluidity and potentially affecting drug transport mechanisms .

Antiviral Properties

Several studies have highlighted the antiviral potential of adamantane derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses such as influenza. The mechanism often involves inhibition of viral uncoating and interference with viral replication processes.

Anticancer Activity

Recent investigations into adamantane derivatives suggest promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The bromine substituent in this compound may enhance its reactivity with cellular targets involved in cancer progression.

Case Studies

Case Study 1: Dopamine Receptor Interaction

A study focused on the binding affinity of various adamantane derivatives to dopamine receptors revealed that compounds with bulky substituents like bromine could exhibit selective binding to D1 receptors. This selectivity is crucial for developing treatments for disorders like Parkinson's disease .

Case Study 2: Liposome Dynamics

Research assessing the impact of adamantyl compounds on liposome dynamics showed that this compound could enhance the fluidity of lipid membranes. This property might facilitate better drug delivery systems by improving the permeability of therapeutic agents across cellular membranes .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are effective for preparing 1-(3-bromoadamantan-1-yl)propan-2-one, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves bromination of adamantane at the 3-position, followed by a Grignard reaction. Key steps include:

Bromination: Adamantane is brominated using reagents like Br₂ in the presence of Lewis acids (e.g., FeCl₃) to favor the 3-bromo isomer. Regioselectivity is critical; bridgehead bromination (e.g., 1-position) is thermodynamically favored, but kinetic control or steric directing groups may shift selectivity to the 3-position .

Grignard Reaction: 3-Bromoadamantane reacts with magnesium in anhydrous ether to form the Grignard reagent, which is then coupled with a ketone precursor (e.g., propan-2-one derivatives).

Purification: Column chromatography or recrystallization is used to isolate the product. Monitoring via TLC or GC-MS ensures reaction progression.

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Monitoring Technique |

|---|---|---|

| Bromination | Br₂, FeCl₃, 0–25°C | GC-MS for isomer ratio |

| Grignard | Mg, Et₂O, reflux | TLC (hexane:EtOAc) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves the adamantane cage geometry and bromine positioning. SHELXL is recommended for refinement, particularly for handling high symmetry and twinning .

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the ketone group.

Advanced Research Questions

Q. How can contradictions in crystallographic data for brominated adamantane derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

- Twinning: Common in adamantane derivatives due to high symmetry. Use the TWIN command in SHELXL to model twinning matrices and refine data .

- Disorder: Bromine atoms may exhibit positional disorder. Apply PART instructions and constrain occupancy factors during refinement.

- Validation: Cross-check with Hirshfeld surface analysis and residual density maps. For example, in , the keto–enone torsion angle deviation (12.24°) was resolved by iterative refinement .

Table 2: SHELXL Refinement Parameters

| Issue | SHELXL Command | Outcome |

|---|---|---|

| Twinning | TWIN 0 0 1 | R-factor reduction (e.g., from 0.10 to 0.045) |

| Disorder | PART 1 and AFIX constraints | Occupancy refinement (e.g., Br at 50%) |

Q. What computational approaches predict the electronic effects of bromine substitution on adamantane’s reactivity?

Methodological Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to assess bromine’s electron-withdrawing effects. The InChIKey from PubChem (e.g., UISXCPIUCNRCAA-DDNJXNFVSA-N for similar compounds) can guide parameterization .

- Molecular Electrostatic Potential (MEP): Maps reveal bromine’s σ-hole, influencing nucleophilic attack sites.

- Reactivity Studies: Compare with fluorinated analogs (e.g., 1-(3-fluorophenyl)propan-2-one) to isolate halogen-specific effects .

Q. How does steric bulk from the adamantane group influence propan-2-one reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance: The adamantane cage restricts access to the carbonyl group, reducing nucleophilic addition rates. Use bulky catalysts (e.g., Pd(OAc)₂ with tert-butylphosphine ligands) to mitigate this.

- Kinetic Studies: Monitor reaction progress via in situ IR or NMR. For example, ’s Grignard addition required extended reaction times (24–48 hrs) due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.